molecular formula C10H12FNO B1468772 1-[(3-Fluorophenyl)methyl]azetidin-3-ol CAS No. 1341518-65-7

1-[(3-Fluorophenyl)methyl]azetidin-3-ol

Cat. No. B1468772
CAS RN: 1341518-65-7
M. Wt: 181.21 g/mol
InChI Key: HERDZKYDWMXSLV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, “1-[(4-fluorophenyl)methyl]azetidin-3-ol”, the InChI code is 1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 .


Physical And Chemical Properties Analysis

For a similar compound, “1-[(4-fluorophenyl)methyl]azetidin-3-ol”, the molecular weight is 181.21 . It is a powder at room temperature .

Scientific Research Applications

Antibacterial Properties

The search for novel antibacterial agents has led to the development of compounds with azetidine cores showing potent activity against a broad spectrum of bacteria. For example, derivatives of azetidines have been found to exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of existing antibiotics like trovafloxacin. The structure-activity relationship studies revealed that the combination of specific groups attached to the azetidine ring plays a crucial role in enhancing antibacterial activity. This indicates the potential of azetidine derivatives in addressing the growing concern of antibiotic resistance (Kuramoto et al., 2003).

Drug Design and Synthesis

Azetidine derivatives have been synthesized and evaluated for their roles in drug design, particularly in the synthesis of compounds with potential therapeutic applications. For instance, azetidine-based compounds have been identified as key intermediates in the synthesis of molecules with antiviral, anticancer, and neuroprotective properties. This underlines the versatility of azetidine derivatives in medicinal chemistry and their contribution to the development of new drugs. The synthesis techniques and modifications of the azetidine ring structure have been shown to significantly influence the pharmacological properties of the final compounds, highlighting the importance of azetidines in the drug development process (Mollet et al., 2011).

Neuroprotective Agents

The neuroprotective potential of azetidine derivatives has also been explored, with certain compounds showing efficacy in pre-clinical models of neurodegenerative diseases. For example, specific azetidine-based compounds have demonstrated the ability to inhibit oxidative stress and provide neurotrophic support, suggesting their utility in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. These findings support the therapeutic relevance of azetidine derivatives in neurology and offer a promising avenue for the development of novel neuroprotective drugs (Kawasaki et al., 2008).

Safety and Hazards

The safety and hazards of a compound are typically represented by its Safety Data Sheet (SDS). For a similar compound, “1-[(4-fluorophenyl)methyl]azetidin-3-ol”, the hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERDZKYDWMXSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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